3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
Therefore, the inhibition of tubulin polymerization could have downstream effects on these processes .
Result of Action
If this compound inhibits tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for microtubule formation . The interaction between this compound and tubulin inhibits microtubule assembly, which can affect cell division and other cellular processes
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells (DU-145), this compound has demonstrated significant cytotoxicity, with IC50 values indicating its potency . The compound’s ability to inhibit microtubule assembly disrupts the normal function of these cells, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules This inhibition of microtubule assembly disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of microtubule assembly and persistent cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic effects, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in inhibiting microtubule assembly . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine; reactions often require catalysts and controlled temperatures.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of halogenated imidazo[4,5-b]pyridine compounds.
Scientific Research Applications
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 1H-imidazo[4,5-b]pyridine derivatives
Comparison: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carbonyl group can influence the compound’s ability to form hydrogen bonds, affecting its interaction with biological targets.
Properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZTFGDFVDERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358714 | |
Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21991-39-9 | |
Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?
A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.
Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?
A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].
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